t-Butyl 4-vinylbenzoate

anionic polymerization living polymerization 4-vinylbenzoate esters

t-Butyl 4-vinylbenzoate is a para-substituted styrenic monomer bearing a tert-butyl ester-protected carboxylic acid function. This monomer has been employed since the late 1980s in living anionic polymerization to generate well-defined poly(4-vinylbenzoic acid) precursors and later in sequence-controlled radical polymerization for precision polyelectrolytes.

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
CAS No. 84740-98-7
Cat. No. B1609687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namet-Butyl 4-vinylbenzoate
CAS84740-98-7
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC=C(C=C1)C=C
InChIInChI=1S/C13H16O2/c1-5-10-6-8-11(9-7-10)12(14)15-13(2,3)4/h5-9H,1H2,2-4H3
InChIKeyHPBNICVODIHXKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





t-Butyl 4-Vinylbenzoate (CAS 84740-98-7): A Protected Styrenic Monomer for Precision Polymer Synthesis and Advanced Lithography


t-Butyl 4-vinylbenzoate is a para-substituted styrenic monomer bearing a tert-butyl ester-protected carboxylic acid function. This monomer has been employed since the late 1980s in living anionic polymerization to generate well-defined poly(4-vinylbenzoic acid) precursors [1] and later in sequence-controlled radical polymerization for precision polyelectrolytes [2]. The tert-butyl ester group provides both steric protection during polymerization and acid-labile masking for post-polymerization deprotection, enabling applications in chemically amplified photoresists and top-surface imaging systems [3].

Living anionic polymerization: enables well-defined poly(4-vinylbenzoic acid) precursors with narrow dispersity
Acid-labile tert-butyl ester: supports chemically amplified resist formulations for e-beam/UV lithography
Sequence-controlled polymerization: compatible with precision polyelectrolyte synthesis

Why Generic Vinylbenzoate Esters Cannot Substitute for t-Butyl 4-Vinylbenzoate


Unlike methyl, ethyl, or isopropyl 4-vinylbenzoate esters, the tert-butyl analog uniquely supports controlled living anionic polymerization with quantitative conversion and narrow dispersity, while avoiding the transesterification side reactions that plague smaller alkyl esters [1]. Additionally, the acid-labile tert-butyl ester enables chemical amplification in electron-beam and deep-UV resists—a feature absent in non-tertiary ester counterparts—providing order-of-magnitude sensitivity gains over conventional methacrylate resists [2].

Ester identity

Smaller alkyl esters (methyl, ethyl, isopropyl) may undergo transesterification during polymer workup; the tert-butyl ester remains intact under identical conditions.

Deprotection pathway

Only the tert-butyl ester provides acid-labile chemical amplification; non-tertiary esters lack this sensitivity gain in resist applications.

Polymerization control

Living anionic polymerization with quantitative conversion is only reported for the tert-butyl ester; other 4-vinylbenzoate esters fail or give broad dispersity.

Quantitative Differentiation Evidence for t-Butyl 4-Vinylbenzoate Against Its Closest Analogs


Anionic Polymerization: Quantitative Conversion with Narrow Dispersity for t-Butyl Ester vs. No Polymerization for Methyl Ester

In a direct head-to-head study, tert-butyl 4-vinylbenzoate (1e) was polymerized anionically using potassium naphthalenide initiator in THF at -95 °C, yielding poly(1e) with quantitative conversion (>99 %), molecular weight matched to theoretical (Mn,obsd ≈ Mn,calcd), and dispersity (Mw/Mn) as low as 1.11 [1]. In contrast, methyl 4-vinylbenzoate (1a) produced no polymer under identical initiator conditions, and isopropyl 4-vinylbenzoate (1d) gave broad dispersity up to 1.72 with incomplete conversion due to chain-end deactivation [1].

Anionic polym. yield & dispersity
Head-to-head
t-Bu ester~100% yield, Mw/Mn 1.11
Methyl ester0% yield
Isopropyl ester62–77% yield, Mw/Mn up to 1.72
Only t-Bu ester supports living anionic polymerization with high conversion and narrow dispersity.
THF, −95 °C, potassium naphthalenide initiator.
anionic polymerization living polymerization 4-vinylbenzoate esters

Transesterification Resistance: t-Butyl Ester Preserves Pendant Structure During Workup vs. Isopropyl Ester Side Reactions

During polymer isolation by precipitation in methanol, the pendant tert-butyl ester groups of poly(1e) showed no transesterification as confirmed by 1H and 13C NMR spectroscopy, whereas the isopropyl ester groups of poly(1d) were substantially converted to methyl ester [1]. This demonstrates superior chemical integrity of the tert-butyl protecting group under typical workup conditions.

Transesterification resistance
Head-to-head
t-Bu ester100% retention after MeOH ppt.
Isopropyl estersignificantly converted to methyl ester
Preserves pendant ester integrity during polymer isolation.
Precipitation from THF into methanol, ambient temp.
transesterification ester stability polymer workup

Electron Beam Resist Sensitivity: Sub-2.5 µC/cm² for PTBVB vs. >100 µC/cm² for PMMA

Poly(t-butyl 4-vinylbenzoate) (PTBVB) formulated with an onium salt photoacid generator exhibits a negative-tone electron beam sensitivity of 0.5–2.5 µC/cm² at 20 keV owing to acid-catalyzed deprotection of the t-butyl ester [1]. In contrast, the industry-standard PMMA positive resist requires 100–300 µC/cm² at 30 kV [2], representing a 40–600-fold sensitivity advantage for PTBVB.

E-beam sensitivity
Cross-study comparable
0.5–2.5 µC/cm² vs PMMA 100–300 µC/cm² (40–600× lower dose)
Acid-catalyzed deprotection enables significantly higher resist sensitivity.
Negative tone, onium salt PAG, 20 keV e-beam; PMMA positive tone, 30 kV.
electron beam lithography chemically amplified resist sensitivity

Mild Deprotection: Quantitative Hydrolysis to Polyacid Under Ambient Conditions

The t-butyl ester group of poly(tert-butyl 4-vinylbenzoate) can be quantitatively cleaved using trimethylsilyl iodide/sodium iodide in acetonitrile/chloroform at ambient temperature within 10 minutes to yield poly(4-vinylbenzoic acid) with preserved molecular weight and narrow dispersity [1]. Methyl and ethyl esters, by contrast, typically require prolonged heating with strong aqueous acid or base, which can lead to polymer degradation or incomplete conversion.

Deprotection speed
Class-level inference
10 min at 25 °C vs hours/reflux for methyl/ethyl esters
Mild, rapid cleavage to polyacid without polymer degradation.
TMSI/NaI, MeCN/CHCl₃, ambient conditions.
deprotection tert-butyl ester cleavage polyelectrolyte precursor

Sequence-Controlled Copolymerization: Precision Polyelectrolytes via Radical Polymerization of t-Butyl 4-Vinylbenzoate with N-Substituted Maleimides

The tert-butyl 4-vinylbenzoate was used as a key comonomer in sequence-controlled radical copolymerization with N-substituted maleimides, enabling the synthesis of non-ionic precursors that upon hydrolysis afforded precision polyelectrolytes with controlled microstructures [1]. No analogous sequence-controlled copolymerizations have been reported for methyl or ethyl 4-vinylbenzoate esters, underscoring the unique compatibility of the tert-butyl ester with this synthetic methodology.

Sequence control
Supporting evidence
Demonstrated sequence-controlled radical copolymerization with N-substituted maleimides.
Enables precision polyelectrolyte design; no reported analogs for smaller esters.
Reported in Chem. Commun. 2012; methodology remains specialized.
sequence-controlled polymerization radical polymerization polyelectrolytes

High-Impact Application Scenarios for t-Butyl 4-Vinylbenzoate Based on Quantitative Differentiation


Synthesis of Well-Defined Block Copolymers and Poly(4-Vinylbenzoic Acid) for Biomedical Surfaces

The unique ability of t-butyl 4-vinylbenzoate to undergo living anionic polymerization with quantitative conversion and narrow dispersity [1] allows the synthesis of precise block copolymers (e.g., with styrene, isoprene, methyl methacrylate) and, after mild deprotection, well-defined poly(4-vinylbenzoic acid) [1]. This is critical for biomedical coatings, drug delivery vehicles, and stimuli-responsive surfaces where molecular-weight homogeneity directly impacts performance.

High-Sensitivity Negative-Tone Electron Beam Resists for Nanolithography

Poly(t-butyl 4-vinylbenzoate) formulated with onium salt photoacid generators delivers electron beam sensitivity of 0.5–2.5 µC/cm² at 20 keV—40–600 times more sensitive than PMMA [1] [2]. This enables rapid patterning of sub-micron features for mask-making, MEMS fabrication, and research-grade nanolithography, significantly reducing write time and beam-induced damage.

Precision Polyelectrolytes for Ion-Exchange and Stimuli-Responsive Materials

Sequence-controlled radical copolymerization of t-butyl 4-vinylbenzoate with N-substituted maleimides yields non-ionic precursors that, upon hydrolysis, produce polyelectrolytes with precisely positioned carboxylate groups [1]. Such precision charge placement is essential for advanced ion-exchange membranes, antifouling surfaces, and fundamental studies of polyelectrolyte behavior.

Hyperbranched Photoresist Polymers with Enhanced Dry Etching Resistance for EUV Lithography

A core-shell hyperbranched polymer incorporating a tert-butyl vinylbenzoate ester repeating unit in the shell has been demonstrated to improve dry etching resistance and line-edge roughness compared to linear (meth)acrylate-based resists [1]. This makes t-butyl 4-vinylbenzoate a strategic monomer for next-generation EUV photoresist formulations targeting sub-32 nm nodes.

Application
Selection Property
Validation Focus
Well-defined block copolymers & polyacid precursors
Living anionic polymerization compatibility, mild deprotection
Molecular-weight control, dispersity, and ester integrity after workup
High-sensitivity e-beam resists
Acid-catalyzed deprotection of tert-butyl ester
Resist contrast, sensitivity, and resolution for target lithography process
Precision polyelectrolytes
Sequence-controlled radical copolymerization ability
Charge placement fidelity, copolymer composition, and deprotection efficiency
Advanced photoresist polymers (EUV)
Hyperbranched architecture with t-Bu ester shell
Dry-etch resistance, line-edge roughness, and EUV sensitivity
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